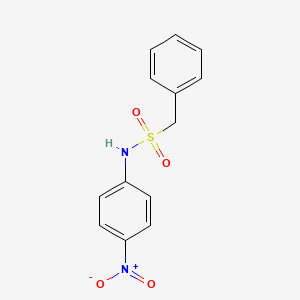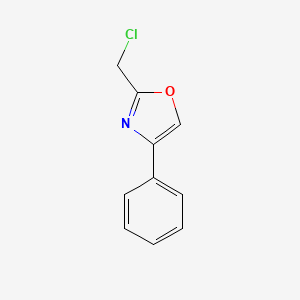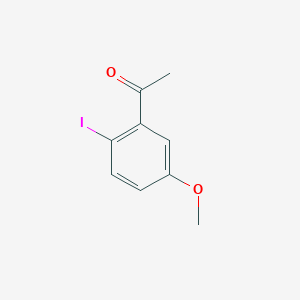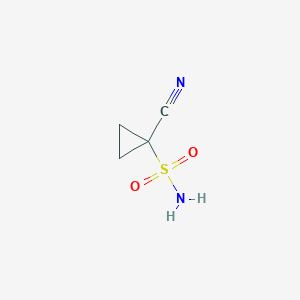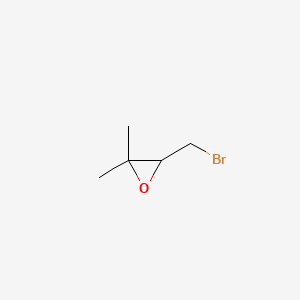
3-(bromomethyl)-2,2-dimethyloxirane
概要
説明
3-(Bromomethyl)-2,2-dimethyloxirane is an organic compound that belongs to the class of epoxides It is characterized by a three-membered oxirane ring with a bromomethyl group and two methyl groups attached to the ring
作用機序
Target of Action
1-Bromo-2,3-epoxy-3-methylbutane is a type of halogenoalkane, and its primary targets are typically other organic compounds in a chemical reaction .
Mode of Action
The compound can undergo nucleophilic substitution reactions, specifically SN2 reactions . In an SN2 reaction, a nucleophile (a molecule or ion that donates an electron pair) attacks the electrophilic carbon from the back side relative to the location of the leaving group . This results in the inversion of the stereochemical configuration at the central carbon .
Biochemical Pathways
It’s known that halogenoalkanes like this compound can participate in various organic reactions, leading to a wide range of products .
Result of Action
The molecular and cellular effects of 1-Bromo-2,3-epoxy-3-methylbutane’s action would depend on the specific reactions it undergoes and the compounds it interacts with. For example, it has been used in the synthesis of 1-(3-methylbutyl)pyrrole and in the production of pentyl peroxy radical by direct photolysis production method .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2,3-epoxy-3-methylbutane. For instance, the compound is flammable and should be kept away from heat, sparks, open flames, and hot surfaces . It should also be used only outdoors or in a well-ventilated area to avoid inhalation . The compound’s reactivity may also be affected by the presence of other substances in its environment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-2,2-dimethyloxirane typically involves the bromination of 2,2-dimethyloxirane. One common method is the reaction of 2,2-dimethyloxirane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-2,2-dimethyloxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce epoxides with additional functional groups.
科学的研究の応用
3-(Bromomethyl)-2,2-dimethyloxirane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
2,2-Dimethyloxirane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)-2,2-dimethyloxirane: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.
3-(Hydroxymethyl)-2,2-dimethyloxirane: Contains a hydroxymethyl group, which alters its chemical properties and applications.
Uniqueness
3-(Bromomethyl)-2,2-dimethyloxirane is unique due to the presence of the bromomethyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry.
特性
IUPAC Name |
3-(bromomethyl)-2,2-dimethyloxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-5(2)4(3-6)7-5/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNAKPRPVCQFAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CBr)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452931 | |
| Record name | 1-bromo-2,3-epoxy-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-79-2 | |
| Record name | 1-bromo-2,3-epoxy-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


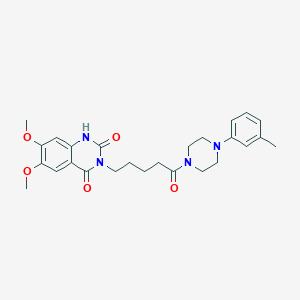
![4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B3045610.png)
![N-benzyl-4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3045611.png)
![Acetamide, 2-[[5-[4-(2-methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)-](/img/structure/B3045612.png)
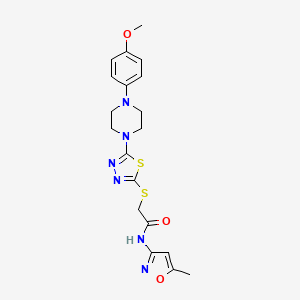
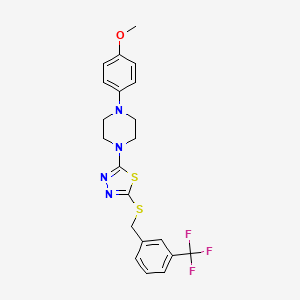
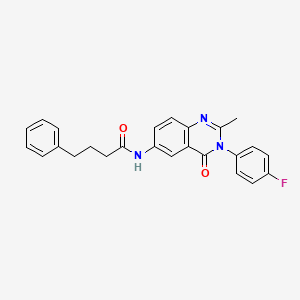
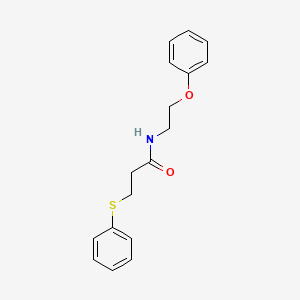
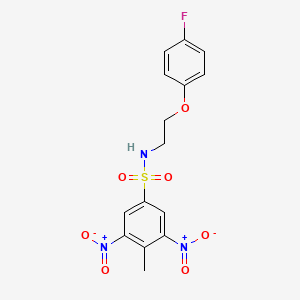
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2,3-dichlorobenzene-1-sulfonamide](/img/structure/B3045620.png)
